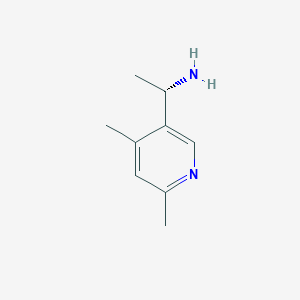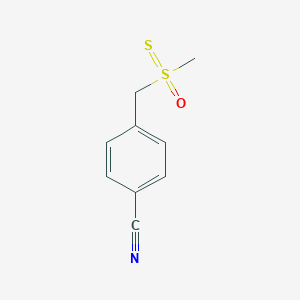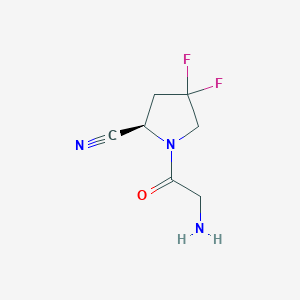![molecular formula C8H3Cl2N3 B12867948 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12867948.png)
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is an organic compound with the molecular formula C7H4Cl2N2 It is a heterocyclic compound that contains both pyrrole and pyridine rings, which are fused together
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile typically involves the cyclization of 2,6-dichloro-4-nitropyridine. The process begins by dissolving 2,6-dichloro-4-nitropyridine in dry tetrahydrofuran (THF) and cooling the solution to -78°C. Bromo(vinyl)magnesium is then added dropwise to the solution. The reaction mixture is allowed to warm to -20°C, followed by quenching with an aqueous solution of ammonium chloride. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified using column chromatography with a gradient of hexane and ethyl acetate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used to oxidize the compound.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized derivatives with additional functional groups.
科学的研究の応用
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
作用機序
The mechanism of action of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use .
類似化合物との比較
Similar Compounds
- 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-1H-pyrrolo[3,2-c]pyridine
Uniqueness
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of the carbonitrile group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C8H3Cl2N3 |
|---|---|
分子量 |
212.03 g/mol |
IUPAC名 |
4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H3Cl2N3/c9-6-1-5-7(8(10)13-6)4(2-11)3-12-5/h1,3,12H |
InChIキー |
IDMDPDNIIPVYFD-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(N=C1Cl)Cl)C(=CN2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-Dichlorothiazolo[5,4-B]pyridine](/img/structure/B12867886.png)




![3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B12867936.png)


![tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12867962.png)



